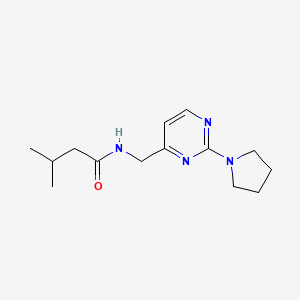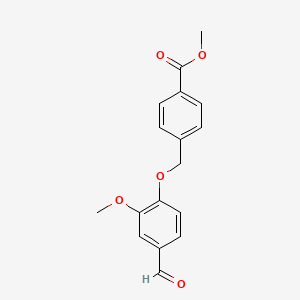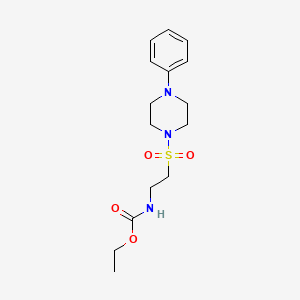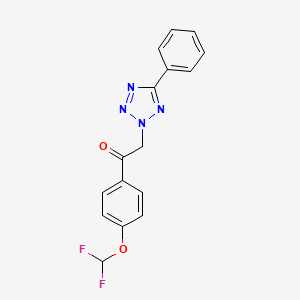
3-メチル-N-((2-(ピロリジン-1-イル)ピリミジン-4-イル)メチル)ブタンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butanamide” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring and a pyrimidin-4-yl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the pyrrolidine ring and the pyrimidin-4-yl group . The reactions may involve the formation or functionalization of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by its molecular structure, particularly the pyrrolidine ring and the pyrimidin-4-yl group . These groups can affect properties such as solubility, stability, and reactivity .科学的研究の応用
抗腫瘍活性
ピロリジン環は、ファーマコフォア空間を効果的に探索できることから、ヒト疾患の治療のための化合物によく用いられています。 本化合物は、標準的なMTTアッセイを用いて、ヒト悪性黒色腫細胞(A375)に対する抗腫瘍活性についてin vitroで評価されています 。これは、がん治療の開発におけるその潜在的な用途を示しています。
創薬と立体化学
ピロリジン環の炭素の立体異性体性により、置換基の異なる立体異性体や空間配向が、薬剤候補の異なる生物学的プロファイルを招く可能性があります。 本化合物の構造により、エナンチオ選択的タンパク質に対する異なる結合様式の探索が可能になり、これは新薬の設計において、異なる生物学的プロファイルを持つ薬剤を開発するために重要です .
抗菌性
構造活性相関(SAR)研究により、ピロリジン誘導体のN'-置換基が抗菌活性に影響を与える可能性があることが示されています。 これは、本化合物を修飾して抗菌性を強化し、細菌感染症の治療に用いることができることを示唆しています .
生物活性への影響
ピロリジン環の非平面性(「擬似回転」と呼ばれる現象)は、分子の3次元的な被覆に寄与します。 この特徴は、生物活性、特に生物学的標的との相互作用に大きな影響を与える可能性があります .
ヒト疾患の治療
ピロリジン骨格は、ヒト疾患の治療のための化合物を得るために広く用いられています。 その飽和した性質により、より大きな構造的多様性を実現することができ、これは臨床的に活性な薬剤の開発に役立ちます .
物理化学的パラメータの修飾
ピロリジンなどのヘテロ原子断片を分子に導入することは、創薬における戦略的な選択です。 これは、薬剤候補の物理化学的パラメータを修飾して、最適なADME/Tox結果を得るのに役立ち、これは新しい薬剤の開発において不可欠です .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-methyl-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-11(2)9-13(19)16-10-12-5-6-15-14(17-12)18-7-3-4-8-18/h5-6,11H,3-4,7-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEASWDFODOWPMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1=NC(=NC=C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Benzylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2592837.png)
![2-(4-fluorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]butanamide](/img/structure/B2592838.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-ethoxybenzyl)piperidine-3-carboxamide](/img/structure/B2592839.png)
![3-(3,4-dimethoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2592841.png)

![N-(3-chloro-2-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2592843.png)





![2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2592853.png)
